2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol

Catalog No.
S15880961
CAS No.
M.F
C11H18N2O
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol

Product Name

2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol

IUPAC Name

2-(1-pyridin-4-ylethylamino)butan-1-ol

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C11H18N2O/c1-3-11(8-14)13-9(2)10-4-6-12-7-5-10/h4-7,9,11,13-14H,3,8H2,1-2H3

InChI Key

CIWAWCZZGYOOJU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=NC=C1

2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C11_{11}H18_{18}N2_2O and a molecular weight of 194.27 g/mol. This compound features a pyridine ring, which is a basic heterocyclic organic structure, along with a butanol moiety. The presence of both amine and hydroxyl functional groups makes it a versatile compound in organic chemistry and medicinal applications. Its unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to form primary or secondary amines or alcohols, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The pyridine ring can engage in electrophilic substitution reactions, allowing for the introduction of various substituents, often using halogens or nitrating agents.

Research indicates that 2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol exhibits potential biological activity, particularly as a ligand in biochemical assays. It has been explored for its anti-inflammatory and antimicrobial properties. The mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity, which may lead to therapeutic effects.

The synthesis of 2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol typically involves the following steps:

  • Reaction of 4-Pyridyl Ethylamine with Butanal: This reaction is conducted under controlled conditions, often utilizing palladium on carbon as a catalyst and performed in an inert atmosphere to prevent oxidation.
  • Optimization for Industrial Production: On an industrial scale, processes are optimized to enhance yield and reduce costs. Continuous flow reactors may be employed for consistent quality and high throughput.

2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol finds applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated for its role as a ligand in biochemical assays.
  • Medicine: Explored for therapeutic potential, including anti-inflammatory and antimicrobial activities.
  • Industry: Used in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.

Studies on the interactions of 2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol reveal its ability to bind to specific proteins and enzymes, influencing their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby showcasing its potential as an anti-inflammatory agent. Further research is needed to fully elucidate its interaction mechanisms and biological effects.

Several compounds share structural similarities with 2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol:

Compound NameStructural FeaturesUnique Aspects
2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-olSimilar structure but with pyridine at the 3-positionDifferent electronic properties due to pyridine positioning
2-{[1-(Piperidin-4-yl)ethyl]amino}butan-1-olContains a piperidine ring instead of pyridineMay exhibit different biological activities due to ring differences
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-olHydroxyl group at a different positionAlters reactivity and potential interactions

The uniqueness of 2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol lies in its specific structural features that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its longer carbon chain and positioning of functional groups enhance its versatility for various applications .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.141913202 g/mol

Monoisotopic Mass

194.141913202 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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